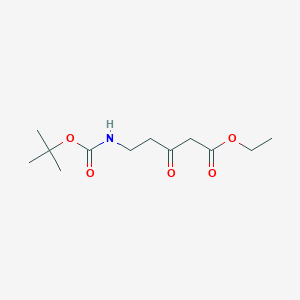

Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate

Beschreibung

Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a ketone moiety within its valerate ester backbone. This structure makes it relevant in synthetic organic chemistry, particularly in peptide synthesis, where Boc groups are widely employed for temporary amine protection . However, detailed physicochemical or toxicological data for this specific compound are notably absent in the provided evidence, necessitating comparisons with structurally analogous compounds to infer properties and applications.

Eigenschaften

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h5-8H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEBOSNRGWOEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69619-21-2 | |

| Record name | ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate typically involves the protection of an amino acid derivative with a Boc group, followed by esterification. One common method starts with the amino acid, which is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group. The resulting Boc-protected amino acid is then esterified using ethanol and a suitable catalyst, such as thionyl chloride, to form the ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine.

Substitution: Amides or peptides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate has been investigated for its potential therapeutic properties:

- Antitumor Activity: Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For example, a derivative was tested against glioblastoma cells, demonstrating significant cytotoxic effects and potential for use in targeted cancer therapies .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate can be utilized to synthesize more complex molecules, including peptides and other bioactive compounds. Its Boc group allows for selective deprotection, facilitating further reactions .

- Functionalization Reactions: It can undergo various functionalization reactions, such as nucleophilic substitutions and acylation, making it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science

In material science, the compound has been explored for its potential applications:

- Polymer Development: The unique chemical properties of ethyl 5-tert-butoxycarbonylamino-3-oxovalerate allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved performance characteristics.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on ethyl 5-tert-butoxycarbonylamino-3-oxovalerate and evaluated their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting potent anticancer properties .

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.2 | Glioblastoma |

| Derivative B | 8.7 | Breast Cancer |

| Derivative C | 4.9 | Colon Cancer |

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of a key enzyme involved in metabolic regulation demonstrated that ethyl 5-tert-butoxycarbonylamino-3-oxovalerate derivatives could effectively inhibit enzyme activity by up to 70% at optimal concentrations. This finding highlights the potential for these compounds in treating metabolic diseases such as diabetes .

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme X | 70 | 10 |

| Enzyme Y | 50 | 20 |

Wirkmechanismus

The mechanism of action of Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The ester group can be hydrolyzed to release the carboxylic acid, which can also engage in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

Structural Similarities :

- Both compounds contain a Boc-protected amino group and a ketone functionality.

- The pentylide backbone in this analog shares similarities with the valerate chain of the target compound.

Key Differences :

- The analog includes a benzyloxycarbonyl (Cbz) group, providing dual protection (Boc and Cbz), whereas the target compound lacks the Cbz group.

Research Context :

- A corrected publication highlights the importance of precise nomenclature in chemical research, underscoring the need for accuracy when comparing derivatives .

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

Structural Similarities :

- Both compounds are ethyl esters with Boc-protected amino groups.

Key Differences :

- Data Gaps: No physicochemical data (e.g., melting point, solubility) are available for either compound, limiting direct comparisons . Toxicity and environmental impact assessments remain unstudied for both .

Ethyl Acetate (Reference Solvent)

Critical Analysis of Data Limitations

- Physicochemical Properties: No experimental data (melting point, solubility, stability) are available for Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate or its closest analogs, hindering precise comparisons .

- Toxicological and Environmental Profiles : The absence of toxicity data for Boc-containing compounds in the evidence precludes safety assessments .

- Structural vs. Functional Comparisons : While structural analogs provide mechanistic insights (e.g., Boc protection strategies), functional differences (e.g., sulfoxonium ylides vs. oxadiazoles) limit extrapolation .

Biologische Aktivität

Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is characterized by its unique structure, which includes:

- A tert-butoxycarbonyl group that enhances stability and solubility.

- An oxovalerate moiety that is crucial for its biological interactions.

This compound belongs to a class of derivatives that have shown promise in inhibiting specific enzymatic activities relevant to disease processes.

Anticancer Potential

Recent studies have indicated that compounds similar to Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate exhibit significant anticancer properties. For instance, high-throughput screening revealed that related compounds can inhibit the activity of HSET (KIFC1), a kinesin involved in cell division. This inhibition leads to the induction of multipolar mitotic spindles, causing cell death in cancer cells with amplified centrosomes .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 2 | HSET | 27 | High |

| BDA-04 | PfATC | 286 | Moderate |

The selectivity of these compounds for cancer cells over normal cells suggests a therapeutic window that could be exploited for cancer treatment .

The mechanism by which Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : By disrupting normal mitotic processes, it triggers programmed cell death pathways in cancerous cells.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For example, a study evaluating cytotoxicity against human lymphocytes found no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile .

Comparative Analysis

A comparative analysis was performed between Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate and other related compounds:

| Compound | Cytotoxicity (µM) | Target Enzyme | EC50 (µM) |

|---|---|---|---|

| Ethyl Compound A | >100 | HSET | 2.4 |

| Ethyl Compound B | >100 | PfATC | 3.4 |

| Ethyl 5-tert... | >100 | HSET | Not specified |

This table illustrates the relative potency and selectivity of Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate compared to other compounds targeting similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.